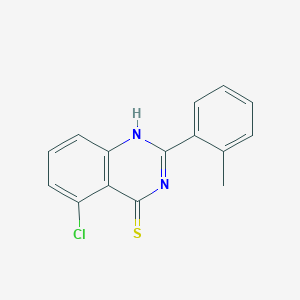

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

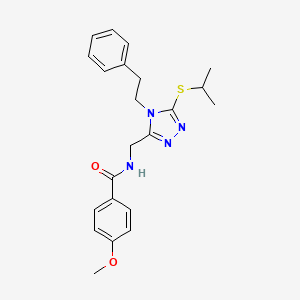

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is a chemical compound with the molecular formula C15H11ClN2S . It has a molecular weight of 286.78 .

Synthesis Analysis

Quinazolinone and quinazoline derivatives, which include 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, can be synthesized through a variety of methods . One efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol are not mentioned in the search results, quinazoline derivatives in general have been noted for their broad spectrum of pharmacological activities . This suggests that they may undergo a variety of chemical reactions depending on the specific conditions and reactants present.Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is a compound whose synthesis involves complex reactions, highlighting its potential for biological activity. For instance, the synthesis of quinazoline derivatives, including variations with chlorine atoms and specific substituents, has been detailed, showcasing the compound's foundational role in creating biologically active molecules (Párkányi & Schmidt, 2000). These compounds are characterized through various spectroscopic methods, providing a comprehensive understanding of their chemical structure and potential for further applications.

Pharmacological Potential

The research has explored the pharmacological aspects of quinazoline derivatives, indicating their potential in antimicrobial, analgesic, and anti-inflammatory treatments. For example, some novel quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing the importance of specific substituents for these activities (Dash et al., 2017). Additionally, the structural modification of quinazoline compounds to include 5-chloro-2-(2-methylphenyl)quinazoline-4-thiol could potentially enhance these pharmacological effects.

Anticancer and Antioxidant Activities

Quinazoline derivatives, including structures related to 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, have shown promising anticancer and antioxidant activities. The cytotoxicity and DNA damage potential of certain quinazoline derivatives on human cancer cell lines have been studied, indicating their potential as anticancer agents (Ovádeková et al., 2005). Furthermore, the antioxidant and anti-inflammatory properties of azolopyrimidoquinolines and pyrimidoquinazolines have been evaluated, underscoring the diverse biological activities of quinazoline-based compounds (El-Gazzar et al., 2009).

Antimicrobial Applications

The development of novel structural scaffolds, such as quinazolone thiazoles, has shown potential in tackling Gram-negative bacterial infections. These compounds, related to the quinazoline structure, have demonstrated bacteriostatic efficiencies and low resistance potential, making them promising candidates for new antibacterial agents (Wang et al., 2021).

Direcciones Futuras

The future directions for research on 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their broad spectrum of pharmacological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Propiedades

IUPAC Name |

5-chloro-2-(2-methylphenyl)-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQARKXKWOSFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)

![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)

![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)

![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863418.png)

![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)